Hippeastrine Hippeastrine Hippeastrine is an indole alkaloid isolated from the Amaryllidaceae family and has been shown to exhibit cytotoxic activity. It has a role as an antineoplastic agent and a metabolite. It is an indole alkaloid, a delta-lactone, a secondary alcohol and an organic heteropentacyclic compound.
Brand Name: Vulcanchem
CAS No.: 22352-41-6
VCID: VC20747332
InChI: InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1
SMILES: CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol

Hippeastrine

CAS No.: 22352-41-6

Cat. No.: VC20747332

Molecular Formula: C17H17NO5

Molecular Weight: 315.32 g/mol

Purity: 98 % (TLC)

* For research use only. Not for human or veterinary use.

Hippeastrine - 22352-41-6

CAS No. 22352-41-6
Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
IUPAC Name (2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one
Standard InChI InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1
Standard InChI Key DGQPIOQRPAGNGB-DANNLKNASA-N
Isomeric SMILES CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O
SMILES CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O
Canonical SMILES CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O
Appearance Powder

Chemical Characteristics and Structure

Structural Identification and Classification

Hippeastrine is an alkaloid with the molecular formula C₁₇H₁₇NO₅ and a molecular weight of 315.321 g/mol . It belongs to the homolycorine-type alkaloids derived from the Amaryllidaceae family . Structurally, hippeastrine contains a complex pentacyclic system featuring a methylated nitrogen atom and multiple oxygen-containing functional groups .

The IUPAC name for hippeastrine is 9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.0²'¹⁰.0³'⁷.0¹⁵'¹⁹]icosa-1(20),7,13,15(19)-tetraen-12-one . It is also known by several synonyms including trispherine and 5-hydroxy-1-methyl-2,3,5,5a,12b,12c-hexahydro dioxolo[4',5':6,7]isochromeno[3,4-g]indol-7(1H)-one .

Physical and Chemical Properties

Hippeastrine possesses specific chemical and physical properties that contribute to its biological activities. The compound features a homolycorine-type skeleton with characteristic functional groups that enable its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₇H₁₇NO₅
Molecular Weight315.321 g/mol
Exact Mass315.111
Polar Surface Area (PSA)68.23
LogP0.9808
StructurePentacyclic alkaloid with methylenedioxy group
InChI KeyDGQPIOQRPAGNGB-UHFFFAOYSA-N

The structure of hippeastrine includes a methylenedioxy group, a lactone ring, and a tertiary amine . These structural features are crucial for its biological activities, particularly its ability to interact with topoisomerase I and other cellular targets .

Botanical Sources and Distribution

Natural Occurrence

Hippeastrine has been isolated from various species within the Amaryllidaceae family, particularly from the Hippeastrum genus. It has been reported in plants such as Hippeastrum puniceum and Sternbergia lutea . The compound belongs to the homolycorine-type alkaloids, which represent approximately 15.1% of all alkaloids identified in Hippeastrum extracts .

Alkaloid Profile in Hippeastrum Genus

Between 2012 and 2021, approximately 90 Amaryllidaceae alkaloids were identified in Hippeastrum extracts through various analytical techniques, primarily GC-MS . The chemodiversity of alkaloids in these species is significant, with lycorine-type alkaloids being the most abundant (25.8%), followed by haemanthamine-type (15.1%), homolycorine-type (15.1%), and galanthamine-type (9.7%) .

Hippeastrine is among the notable homolycorine-type alkaloids that have garnered interest due to their diverse biological activities. This group is characterized by a specific skeletal structure resulting from phenolic oxidative coupling of precursor compounds like 4'-O-methylnorbelladine .

Biological Activities

Anticancer Properties

Hippeastrine has demonstrated significant anticancer activities through various mechanisms. Most notably, it exhibits potent inhibitory effects against topoisomerase I (Top I), a critical enzyme involved in DNA replication and cell proliferation .

Topoisomerase I Inhibition

In enzymatic inhibition assays, hippeastrine exhibited a dose-dependent inhibitory effect against topoisomerase I with an IC₅₀ value of 7.25 ± 0.20 μg/mL, comparable to camptothecin (a well-established Top I inhibitor and anticancer drug) with an IC₅₀ of 6.72 ± 0.23 μg/mL . This similarity in potency to an approved anticancer drug highlights hippeastrine's potential as an anticancer candidate.

Topoisomerase I is highly expressed in cancer cells and plays a crucial role in controlling and modifying the topological states of DNA molecules during cell proliferation. By inhibiting Top I, hippeastrine can effectively suppress cancer cell proliferation .

Antimicrobial Activities

Beyond its anticancer properties, hippeastrine exhibits antimicrobial activities against various pathogens:

Antifungal Activity

Hippeastrine has demonstrated antifungal activity against Candida albicans, a common fungal pathogen responsible for various infections . This activity expands the potential therapeutic applications of hippeastrine beyond cancer treatment.

Other Biological Effects

Pharmacological Mechanisms

Molecular Docking and Target Interaction

Molecular docking simulations have provided insights into the inhibitory mechanism between topoisomerase I and hippeastrine . These computational studies suggest that hippeastrine may interact with specific binding sites on the Top I enzyme, potentially blocking its ability to mediate the cleavage of DNA complexes.

The hypothesized mechanism suggests that hippeastrine could reversibly block topoisomerase I-mediated cleavage of DNA complexes, ultimately causing DNA strand breaks and activation of apoptosis pathways in cancer cells . This mechanism is similar to that of established topoisomerase inhibitors used in cancer therapy.

Structure-Activity Relationship

Comparison with other alkaloids from the same skeletal group suggests that minor variations in structure can significantly impact biological activities. For instance, other homolycorine-type alkaloids such as homolycorine and 8-O-demethylhomolycorine have shown different biological profiles, including hypotensive effects and antiretroviral activities .

Comparison with Related Compounds

Activity Comparison with Other Amaryllidaceae Alkaloids

Hippeastrine belongs to a diverse family of Amaryllidaceae alkaloids, many of which exhibit biological activities. When compared to other alkaloids from this family, hippeastrine shows distinctive properties:

AlkaloidPrimary ActivitiesStructural Type
HippeastrineTopoisomerase I inhibition, Antiproliferative, AntifungalHomolycorine-type
HomolycorineCytotoxic, Antiretroviral, HypotensiveHomolycorine-type
8-O-demethylhomolycorineCytotoxic, HypotensiveHomolycorine-type
LycorineAnti-Trichomonas activityLycorine-type
HaemanthamineApoptosis inducer, AntimalarialHaemanthamine-type
VittatineCytotoxic, AntibacterialHaemanthamine-type

This comparison highlights the unique profile of hippeastrine among related compounds, particularly its potent topoisomerase I inhibition, which is comparable to established anticancer drugs like camptothecin .

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